Cas no 1806019-95-3 (Ethyl 2-amino-5-(bromomethyl)-3-(difluoromethyl)pyridine-4-acetate)
Ethyl 2-amino-5-(bromomethyl)-3-(difluoromethyl)pyridine-4-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-amino-5-(bromomethyl)-3-(difluoromethyl)pyridine-4-acetate
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- Inchi: 1S/C11H13BrF2N2O2/c1-2-18-8(17)3-7-6(4-12)5-16-11(15)9(7)10(13)14/h5,10H,2-4H2,1H3,(H2,15,16)
- InChI Key: CIGQDVMWGNCMBO-UHFFFAOYSA-N
- SMILES: BrCC1=CN=C(C(C(F)F)=C1CC(=O)OCC)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 282
- XLogP3: 1.8
- Topological Polar Surface Area: 65.2
Ethyl 2-amino-5-(bromomethyl)-3-(difluoromethyl)pyridine-4-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029064017-1g |
Ethyl 2-amino-5-(bromomethyl)-3-(difluoromethyl)pyridine-4-acetate |
1806019-95-3 | 97% | 1g |
$1,475.10 | 2022-04-01 |
Ethyl 2-amino-5-(bromomethyl)-3-(difluoromethyl)pyridine-4-acetate Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on Ethyl 2-amino-5-(bromomethyl)-3-(difluoromethyl)pyridine-4-acetate
Ethyl 2-amino-5-(bromomethyl)-3-(difluoromethyl)pyridine-4-acetate (CAS No. 1806019-95-3): An Overview
Ethyl 2-amino-5-(bromomethyl)-3-(difluoromethyl)pyridine-4-acetate (CAS No. 1806019-95-3) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug discovery and development. The presence of a bromomethyl group, difluoromethyl substituent, and an amino functionality makes it a valuable intermediate in the synthesis of complex molecules with diverse biological activities.
The chemical structure of Ethyl 2-amino-5-(bromomethyl)-3-(difluoromethyl)pyridine-4-acetate is defined by its pyridine core, which is a fundamental building block in many pharmaceuticals and agrochemicals. The bromomethyl group provides a reactive site for further functionalization, while the difluoromethyl substituent imparts unique electronic and steric properties that can influence the compound's biological activity. The amino group, on the other hand, can participate in hydrogen bonding and other interactions that are crucial for molecular recognition and binding.
Recent studies have highlighted the importance of fluorinated compounds in drug design due to their ability to enhance metabolic stability, improve pharmacokinetic properties, and modulate biological activity. The presence of the difluoromethyl group in Ethyl 2-amino-5-(bromomethyl)-3-(difluoromethyl)pyridine-4-acetate aligns with this trend, making it an attractive candidate for the development of novel therapeutic agents.
In the context of medicinal chemistry, Ethyl 2-amino-5-(bromomethyl)-3-(difluoromethyl)pyridine-4-acetate has been explored as a key intermediate in the synthesis of compounds targeting various diseases. For instance, it has been used in the preparation of inhibitors for kinases, which are enzymes involved in numerous cellular processes and are often dysregulated in cancer and other diseases. The ability to fine-tune the structure through the reactive sites provided by the bromomethyl group allows for the synthesis of a wide range of derivatives with tailored properties.
Beyond its applications in drug discovery, Ethyl 2-amino-5-(bromomethyl)-3-(difluoromethyl)pyridine-4-acetate has also shown promise in other areas of chemical research. Its unique combination of functional groups makes it a valuable starting material for the synthesis of complex organic molecules with potential applications in materials science and catalysis. For example, the compound can be used to prepare ligands for transition metal catalysts, which are essential in various industrial processes.
The synthesis of Ethyl 2-amino-5-(bromomethyl)-3-(difluoromethyl)pyridine-4-acetate typically involves multi-step reactions that require careful control of reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for its production. These improvements not only enhance the practicality of using this compound in research but also reduce the environmental impact associated with its synthesis.
In conclusion, Ethyl 2-amino-5-(bromomethyl)-3-(difluoromethyl)pyridine-4-acetate (CAS No. 1806019-95-3) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structural features make it a valuable tool for researchers working on drug discovery, materials science, and catalysis. As ongoing research continues to uncover new applications and properties, this compound is likely to play an increasingly important role in advancing our understanding and capabilities in these fields.
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